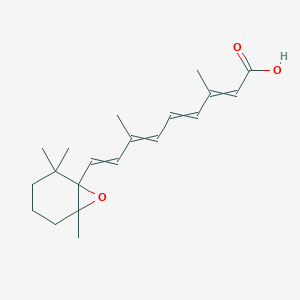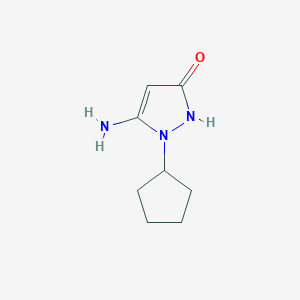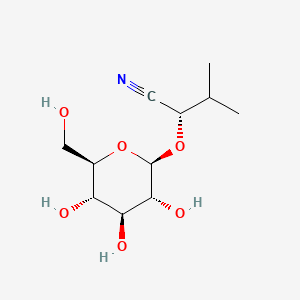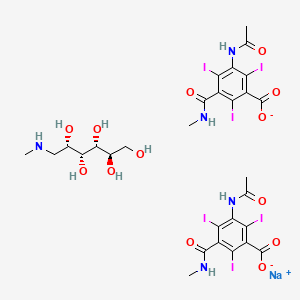
芬匹普兰
描述
Fenpiprane is a diarylmethane.
科学研究应用
1. 合成和药用应用
使用Naphos作为配体开发了一种新型的铑催化体系,用于高效的1,1-二苯乙烯的氢氨甲基化反应。这一创新实现了芬匹普兰及相关药物的原子经济和环境友好合成,表明其在简化药物生产过程中的重要性(Li et al., 2013)。
2. 化学反应和化合物形成
在对烯基胺的超酸催化化学研究中,芬匹普兰被突出为一种可以通过涉及烯基胺和苯的反应合成的药用剂。这项研究有助于了解芬匹普兰的化学性质以及在各种化学环境中合成的潜力(Zhang et al., 2003)。
生化分析
Biochemical Properties
Fenpiprane plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes, proteins, and other biomolecules to exert its therapeutic effects. Fenpiprane is known to interact with parasympatholytic agents, which help in reducing gastrointestinal motility and secretions . The nature of these interactions involves binding to specific receptors on the surface of gastrointestinal cells, thereby inhibiting the action of acetylcholine and other neurotransmitters involved in gastrointestinal motility .
Cellular Effects
Fenpiprane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In gastrointestinal cells, Fenpiprane reduces the activity of acetylcholine receptors, leading to decreased motility and secretion . This modulation of cell signaling pathways results in altered gene expression patterns, which contribute to the therapeutic effects of Fenpiprane in treating functional gastrointestinal disorders .
Molecular Mechanism
The molecular mechanism of Fenpiprane involves its binding interactions with specific biomolecules. Fenpiprane acts as an antagonist to acetylcholine receptors, inhibiting their activation and subsequent signaling cascades . This inhibition leads to a decrease in gastrointestinal motility and secretion. Additionally, Fenpiprane may influence gene expression by modulating transcription factors and other regulatory proteins involved in gastrointestinal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenpiprane have been observed to change over time. The stability and degradation of Fenpiprane are critical factors that influence its long-term effects on cellular function. Studies have shown that Fenpiprane remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to Fenpiprane in in vitro and in vivo studies has demonstrated sustained therapeutic effects on gastrointestinal cells, with no significant adverse effects observed .
Dosage Effects in Animal Models
The effects of Fenpiprane vary with different dosages in animal models. At therapeutic doses, Fenpiprane effectively reduces gastrointestinal motility and secretion without causing significant adverse effects . At higher doses, Fenpiprane may exhibit toxic effects, including irregular respiration, stupor, and decreased spontaneous activity . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Fenpiprane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The primary metabolic pathway of Fenpiprane involves its conversion to inactive metabolites through hepatic enzymes . These metabolites are then excreted via the urine and feces . The effects of Fenpiprane on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Fenpiprane within cells and tissues are mediated by specific transporters and binding proteins. Fenpiprane is rapidly absorbed into the bloodstream and distributed to target tissues, including the gastrointestinal tract . The localization and accumulation of Fenpiprane in these tissues are essential for its therapeutic effects. Studies have shown that Fenpiprane exhibits a biphasic distribution pattern, with an initial rapid phase followed by a slower phase of distribution .
Subcellular Localization
The subcellular localization of Fenpiprane is critical for its activity and function. Fenpiprane is primarily localized in the cytoplasm of gastrointestinal cells, where it interacts with acetylcholine receptors and other target proteins The targeting signals and post-translational modifications that direct Fenpiprane to specific compartments or organelles are essential for its therapeutic effects
属性
IUPAC Name |
1-(3,3-diphenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPYHDHJZJWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188883 | |
| Record name | Fenpiprane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3540-95-2 | |
| Record name | Fenpiprane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3540-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpiprane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003540952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpiprane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenpiprane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPIPRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the innovative approaches for synthesizing Fenpiprane highlighted in recent research?
A1: Recent research reveals two innovative catalytic approaches for Fenpiprane synthesis:
- Rhodium-catalyzed hydroaminomethylation: This method utilizes a rhodium catalyst with Naphos as a ligand to facilitate the hydroaminomethylation of 1,1-diphenylethene, leading to Fenpiprane formation []. This approach is lauded for its atom economy and environmentally friendly nature.
- Iron-catalyzed hydrosilylation: This strategy utilizes readily available dicarboxylic acids and amines as starting materials, with hydrosilanes serving as the hydride source []. This iron-catalyzed one-pot hydrosilylation reaction allows for the synthesis of various N-substituted cyclic amines, including Fenpiprane. The reaction proceeds through a chemoselective pathway and employs dimethyl carbonate, a green solvent.
Q2: How does the lateral sodiation method contribute to the synthesis of Fenpiprane and other complex molecules?
A2: The lateral sodiation method, employing on-demand generated (2-ethylhexyl)sodium, offers a versatile route for synthesizing benzylic sodium organometallics []. This method, applied in both batch and continuous flow settings, allows for the preparation of Fenpiprane and other complex molecules, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)



![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)








